molecular formula C9H8BF3O4 B595241 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid CAS No. 1217500-62-3

2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B595241
CAS No.: 1217500-62-3
M. Wt: 247.964
InChI Key: WFNXKUBNUTWNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxycarbonyl group and a trifluoromethyl group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between a boronic acid derivative and an aryl halide. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. Additionally, the use of recyclable catalysts and green chemistry principles can be incorporated to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form corresponding phenols or borate esters.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halides or alkylating agents are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Phenols or borate esters.

    Reduction: Boranes or other reduced boron-containing compounds.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the design of boron-containing drugs and as a tool for studying enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the methoxycarbonyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.

    2-(Methoxycarbonyl)phenylboronic acid: Similar structure but without the trifluoromethyl group, affecting its lipophilicity and biological activity.

    5-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethyl group but lacks the methoxycarbonyl group, leading to variations in reactivity and applications.

Uniqueness

2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid stands out due to the synergistic effects of its functional groups. The combination of the methoxycarbonyl and trifluoromethyl groups enhances its chemical stability, reactivity, and biological activity, making it a versatile compound for various applications in research and industry.

Biological Activity

2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered attention in the fields of organic chemistry and medicinal research. Characterized by its unique combination of a methoxycarbonyl group and a trifluoromethyl group attached to a phenylboronic acid structure, this compound exhibits distinct chemical properties that contribute to its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C10H8BF3O3, with a molecular weight of approximately 249.98 g/mol. The trifluoromethyl group enhances the compound's acidity and reactivity, while the methoxycarbonyl group contributes to its overall chemical behavior in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Protein Interactions : It exhibits potential as a tool for studying protein interactions due to its ability to form hydrogen bonds and engage in π-π stacking with aromatic residues in proteins.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, similar to other boronic acids, by disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes .

Antimicrobial Properties

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial activity. A study evaluating various phenylboronic acids found that compounds with trifluoromethyl substitutions demonstrated enhanced efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably lower than those for traditional antibiotics like penicillin .

Case Studies

  • In Vitro Studies : In vitro experiments demonstrated that this compound inhibited the growth of Candida albicans and Aspergillus niger, showcasing moderate antifungal activity. The compound's effectiveness was evaluated using agar diffusion methods, where it produced significant zones of inhibition .
  • Docking Studies : Molecular docking studies have suggested that this compound can bind effectively to target proteins involved in microbial resistance mechanisms. The interaction profiles indicate potential pathways through which the compound could exert its antimicrobial effects .

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development:

  • Antidiabetic Research : Similar compounds have been investigated for their role in modulating glucose metabolism and enhancing insulin sensitivity. The potential for this compound to influence metabolic pathways warrants further investigation .
  • Cancer Therapeutics : The ability of boronic acids to inhibit proteasome activity has led to interest in their application as anticancer agents. Studies are ongoing to evaluate the efficacy of this compound in cancer cell lines.

Comparative Analysis

A comparison with structurally similar compounds provides insight into the unique characteristics of this compound:

Compound NameStructural FeaturesUnique Characteristics
This compoundMethoxycarbonyl and trifluoromethyl groupsEnhanced acidity and reactivity; potential enzyme inhibitor
4-(Trifluoromethyl)phenylboronic acidTrifluoromethyl substitution onlyPrimarily used in cross-coupling reactions; less biological activity reported
2-Formyl-5-trifluoromethyl phenylboronic acidFormyl group instead of methoxycarbonylExhibits distinct antimicrobial properties; studied for enzyme interactions

Properties

IUPAC Name

[2-methoxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BF3O4/c1-17-8(14)6-3-2-5(9(11,12)13)4-7(6)10(15)16/h2-4,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNXKUBNUTWNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674844
Record name [2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-62-3
Record name [2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.